(E)-2-(3-fluorophenyl)-3-(3-methoxy-2-propan-2-yloxyphenyl)prop-2-enenitrile
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Overview
Description
(E)-2-(3-fluorophenyl)-3-(3-methoxy-2-propan-2-yloxyphenyl)prop-2-enenitrile is an organic compound that belongs to the class of nitriles This compound features a conjugated system with a nitrile group, a fluorophenyl group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(3-fluorophenyl)-3-(3-methoxy-2-propan-2-yloxyphenyl)prop-2-enenitrile typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-fluorobenzaldehyde and 3-methoxy-2-propan-2-yloxybenzaldehyde.
Condensation Reaction: The key step involves a condensation reaction between the aldehyde groups of the starting materials and a suitable nitrile source, such as malononitrile, under basic conditions. This reaction forms the desired enone intermediate.
Isomerization: The enone intermediate is then subjected to isomerization to obtain the (E)-isomer of the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(3-fluorophenyl)-3-(3-methoxy-2-propan-2-yloxyphenyl)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
Chemistry
In chemistry, (E)-2-(3-fluorophenyl)-3-(3-methoxy-2-propan-2-yloxyphenyl)prop-2-enenitrile can be used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for designing new compounds with desired properties.
Biology and Medicine
In biology and medicine, this compound could be explored for its potential pharmacological activities. Compounds with similar structures have been investigated for their anti-inflammatory, anticancer, and antimicrobial properties.
Industry
In industry, this compound might be used in the development of new materials, such as polymers or coatings, due to its chemical stability and functional groups.
Mechanism of Action
The mechanism of action of (E)-2-(3-fluorophenyl)-3-(3-methoxy-2-propan-2-yloxyphenyl)prop-2-enenitrile would depend on its specific application. In a pharmacological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
(E)-2-(3-fluorophenyl)-3-(3-methoxyphenyl)prop-2-enenitrile: Lacks the propan-2-yloxy group, which might affect its reactivity and applications.
(E)-2-(3-chlorophenyl)-3-(3-methoxy-2-propan-2-yloxyphenyl)prop-2-enenitrile: Substitution of fluorine with chlorine could lead to different chemical and biological properties.
Uniqueness
The presence of both fluorine and methoxy groups, along with the propan-2-yloxy substitution, makes (E)-2-(3-fluorophenyl)-3-(3-methoxy-2-propan-2-yloxyphenyl)prop-2-enenitrile unique
Properties
IUPAC Name |
(E)-2-(3-fluorophenyl)-3-(3-methoxy-2-propan-2-yloxyphenyl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FNO2/c1-13(2)23-19-15(7-5-9-18(19)22-3)10-16(12-21)14-6-4-8-17(20)11-14/h4-11,13H,1-3H3/b16-10- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDRFBHCJBDAOIO-YBEGLDIGSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC=C1OC)C=C(C#N)C2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=C(C=CC=C1OC)/C=C(/C#N)\C2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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